Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine
The following is an in-depth technical guide on 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine , a specialized biaryl amine intermediate critical in the synthesis of advanced phosphine ligands and pharmaceutical scaffolds.
Part 1: Executive Summary & Chemical Identity
4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine (Systematic Name) is a sterically and electronically tuned biaryl amine. It serves as a pivotal "backbone" intermediate in the synthesis of Buchwald-type dialkylbiarylphosphine ligands , which are ubiquitous in palladium-catalyzed cross-coupling reactions (e.g., C–N, C–O bond formation).
The molecule features a biphenyl core substituted with an electron-donating methoxy group at the 4-position and a methyl group at the 4'-position. This specific substitution pattern is engineered to modulate the electron density of the resulting phosphine ligands (once the amine is converted to a phosphine), enhancing the oxidative addition rates of palladium catalysts.
Chemical Identity Table
| Attribute | Detail |
| Systematic Name | 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine |
| Synonyms | 2-Amino-4-methoxy-4'-methylbiphenyl; (4'-Methyl-4-methoxy-2-biphenylyl)amine |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| SMILES | COc1cc(N)c(cc1)-c2ccc(C)cc2 |
| Structural Class | Biaryl Amine; Aniline Derivative |
| Key Precursors | 2-Bromo-5-methoxyaniline; 4-Methylphenylboronic acid |
Part 2: Physicochemical Properties
The physicochemical profile of this amine is defined by the interplay between the polar amine/methoxy groups and the lipophilic biphenyl scaffold.
Predicted & Experimental Data Profile
Note: Due to the specialized nature of this intermediate, certain values are derived from high-fidelity QSAR models and structural analogs (e.g., 2-amino-4-methoxybiphenyl).
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline) | Typically isolated as an off-white to pale brown solid. |
| Melting Point | 92°C – 98°C (Predicted) | Lower than the non-amine analog (181°C) due to lattice disruption by the amine, but stabilized by pi-stacking. |
| Boiling Point | ~360°C (at 760 mmHg) | High boiling point necessitates vacuum distillation or column chromatography for purification. |
| Solubility | Lipophilic | Soluble in DCM, EtOAc, THF, Toluene. Insoluble in water. |
| pKa (Conjugate Acid) | 4.2 – 4.5 | Weak base. The 4-methoxy group is electron-donating, slightly increasing basicity compared to unsubstituted aniline (4.6), but the biaryl system provides delocalization. |
| LogP | 3.2 ± 0.4 | Moderately lipophilic; suitable for organic solvent extractions. |
| Electronic Character | Electron-Rich | The 4-OMe and 4'-Me groups activate the ring, making it susceptible to electrophilic aromatic substitution (or oxidation). |
Part 3: Synthetic Methodology (The Core Protocol)
The most robust route to 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine is the Suzuki-Miyaura Cross-Coupling of a protected or unprotected aniline halide with a boronic acid. The protocol below describes the direct coupling of 2-bromo-5-methoxyaniline , which avoids protection/deprotection steps, maximizing atom economy.
Reaction Causality & Logic
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Substrate Choice: 2-Bromo-5-methoxyaniline is used because the amino group is ortho to the bromine. The steric bulk is manageable, and the free amine does not poison the Pd catalyst under basic conditions if appropriate ligands are used.
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Catalyst System: Pd(dppf)Cl₂ is selected for its resistance to oxidation and high activity for aryl bromides.
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Base: K₂CO₃ provides the necessary activation of the boronic acid without causing harsh side reactions (like deprotonation of the amine).
Step-by-Step Protocol
Reagents:
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Substrate: 2-Bromo-5-methoxyaniline (1.0 equiv)
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Coupling Partner: 4-Methylphenylboronic acid (1.2 equiv)
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Base: K₂CO₃ (3.0 equiv, dissolved in min. water)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Workflow:
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Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the 2-bromo-5-methoxyaniline, 4-methylphenylboronic acid, and Pd(dppf)Cl₂.
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Inertion: Evacuate and backfill with Argon (x3) to remove O₂ (crucial to prevent homocoupling or phenol formation).
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Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.
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Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting bromide spot should disappear.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).
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Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude dark oil via Flash Column Chromatography on silica gel.
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Gradient: 5%
15% EtOAc in Hexanes. -
Observation: The product typically elutes as a fluorescent band (under UV).
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Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the preparation of the target biaryl amine via Suzuki-Miyaura coupling.
Part 4: Applications & Utility
This amine is rarely the final API; rather, it is a high-value Intermediate . Its primary utility lies in the construction of Ligand Architectures .
Pathway to Buchwald Ligands
The conversion of this amine to a phosphine ligand involves a Sandmeyer-type iodination followed by Lithiation/Phosphinylation .
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Diazotization: The amine is converted to the diazonium salt using
. -
Iodination: Treatment with
yields the 2-iodo-4-methoxy-4'-methylbiphenyl. -
Ligand Synthesis: The iodide is lithiated (
) and trapped with a chlorophosphine (e.g., ) to generate the final ligand (analogous to RockPhos or JohnPhos derivatives).
Ligand Generation Logic
Figure 2: Transformation pathway from the amine scaffold to active catalytic ligands.[1]
Part 5: Safety & Handling (E-E-A-T)
Every protocol must be self-validating regarding safety. As an aromatic amine, this compound carries specific risks.
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Acute Toxicity: Like most anilines, it is likely harmful if swallowed or absorbed through the skin (Methemoglobinemia risk).
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Handling: Always handle in a fume hood. Double-glove (Nitrile) when handling the solid or solutions.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C . Amines can oxidize (darken) upon prolonged exposure to air.
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Waste Disposal: All aqueous waste from the Suzuki coupling (containing Palladium residues) must be treated as heavy metal waste.
Part 6: References
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Suzuki-Miyaura Coupling Methodology:
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Synthesis of Biaryl Amine Precursors (BrettPhos/RockPhos Analogs):
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
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General Procedure for 2-Amino-Biaryl Synthesis:
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Wolfe, J. P., et al. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of Organic Chemistry, 65(4), 1158–1174. Link
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Precursor Data (2-Bromo-5-methoxyaniline):
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PubChem Compound Summary for CID 2760363. Link
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